![molecular formula C12H11N7OS2 B2449207 N-(1,3-Thiazol-2-yl)-2-[(4-Amino-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid CAS No. 442647-74-7](/img/structure/B2449207.png)
N-(1,3-Thiazol-2-yl)-2-[(4-Amino-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H11N7OS2 and its molecular weight is 333.39. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Thiazolderivate, einschließlich Verbindungen wie dieser, zeigen antimikrobielle Eigenschaften. Sie wurden auf ihre Wirksamkeit gegen Bakterien und Pilze untersucht . Weitere Studien könnten ihr Potenzial als neuartige Antibiotika untersuchen.
- Fünfringige Heteroarylamine, ähnlich dieser Verbindung, haben eine antivirale Aktivität gezeigt. Forscher haben festgestellt, dass sie gegen Viren wie das Newcastle-Disease-Virus wirksam sind . Die Untersuchung ihres Wirkmechanismus und die Optimierung ihrer Struktur könnten zu vielversprechenden antiviralen Therapeutika führen.
- Thiazole, insbesondere solche, die einen Thiazolidinonring enthalten, haben eine entzündungshemmende und schmerzlindernde Wirkung gezeigt . Weitere Forschungen könnten ihr Potenzial als Schmerzmittel untersuchen.
- Thiazole spielen eine entscheidende Rolle in der pharmazeutischen Chemie. Sie sind in verschiedenen synthetischen Arzneimitteln vorhanden, darunter HIV/AIDS-Medikamente (z. B. Ritonavir) und Krebsmedikamente (z. B. Tiazofurin) . Die Untersuchung der pharmakologischen Eigenschaften dieser Verbindung könnte zur Arzneimittelentwicklung beitragen.
- Thiazole finden Anwendungen über die Medizin hinaus. Sie werden in Photosensibilisatoren, Gummivulkanisation, Flüssigkristallen und Katalysatoren verwendet . Die Erforschung ihres industriellen Potenzials könnte zu innovativen Materialien und Verfahren führen.
- Thiazole sind strukturelle Merkmale in Naturstoffen wie Vitamin B1 und Penicillin . Forscher könnten die Biosynthese dieser Verbindungen und ihre potenziellen biologischen Rollen untersuchen.
Antibakterielle Aktivität
Antivirales Potenzial
Entzündungshemmende und schmerzlindernde Eigenschaften
Arzneimittelentwicklung und -entdeckung
Industrielle Anwendungen
Synthese von Naturstoffen
Wirkmechanismus
Target of Action
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex molecule with multiple functional groupsCompounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
For instance, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Related compounds such as thiazole and imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, and tumor growth .
Pharmacokinetics
It can be inferred from related compounds that it may have good solubility in water and other polar solvents, which could potentially enhance its bioavailability .
Result of Action
Related compounds have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been shown to interact with various enzymes and proteins . For instance, it has been found to have antimicrobial activity, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms .
Cellular Effects
Given its antimicrobial activity, it is likely that it affects cellular processes in microorganisms, potentially inhibiting their growth and proliferation .
Molecular Mechanism
Its antimicrobial activity suggests that it may inhibit key enzymes or proteins in microorganisms, disrupting their normal function and leading to cell death .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c13-19-10(8-2-1-3-14-6-8)17-18-12(19)22-7-9(20)16-11-15-4-5-21-11/h1-6H,7,13H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOOIWRRQFXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)
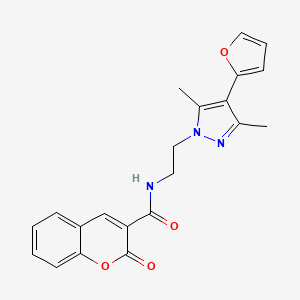
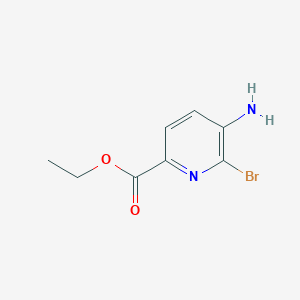
amine](/img/structure/B2449129.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)
![3-[(9-methyl-9H-purin-6-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2449131.png)
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2449133.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)
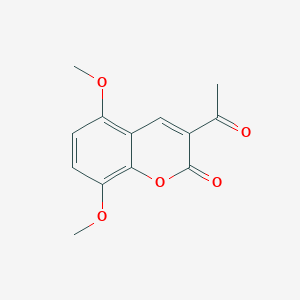
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2449141.png)
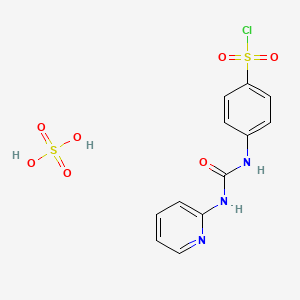
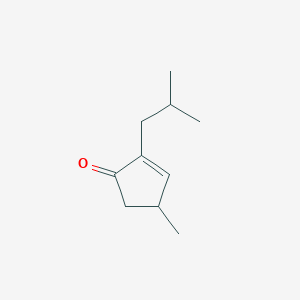
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2449145.png)
